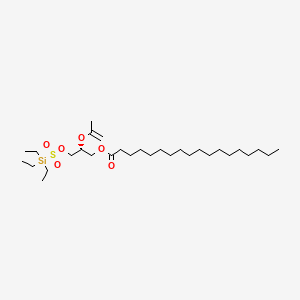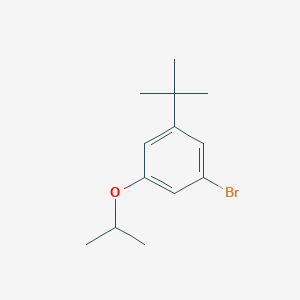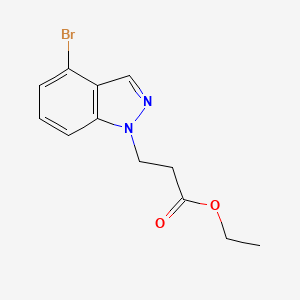
Ethyl 3-(4-bromo-1H-indazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-bromo-1H-indazol-1-yl)propanoate is a synthetic organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-1H-indazol-1-yl)propanoate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions.
Esterification: The final step involves the esterification of the indazole derivative with ethyl 3-bromopropanoate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-bromo-1H-indazol-1-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidation may yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction may yield alcohols or amines, depending on the specific conditions.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-bromo-1H-indazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: Indazole derivatives are known for their biological activities, including antiviral, anticancer, and anti-inflammatory properties. This compound could be explored for similar activities.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-bromo-1H-indazol-1-yl)propanoate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indazole core is known to bind to various biological targets, influencing pathways involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Ethyl 3-(4-bromo-1H-indazol-1-yl)propanoate is unique due to the presence of the indazole core, which imparts specific biological and chemical properties. The bromo group at the 4-position further enhances its reactivity and potential for functionalization .
Propiedades
Fórmula molecular |
C12H13BrN2O2 |
|---|---|
Peso molecular |
297.15 g/mol |
Nombre IUPAC |
ethyl 3-(4-bromoindazol-1-yl)propanoate |
InChI |
InChI=1S/C12H13BrN2O2/c1-2-17-12(16)6-7-15-11-5-3-4-10(13)9(11)8-14-15/h3-5,8H,2,6-7H2,1H3 |
Clave InChI |
QKWSSHFWRXIOCZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCN1C2=C(C=N1)C(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


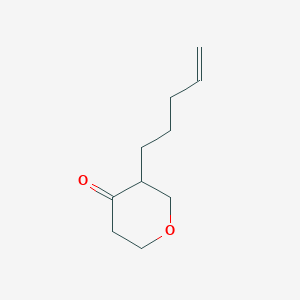
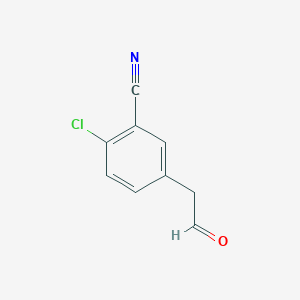
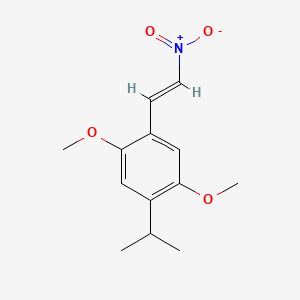


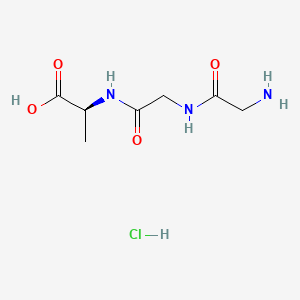
![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)
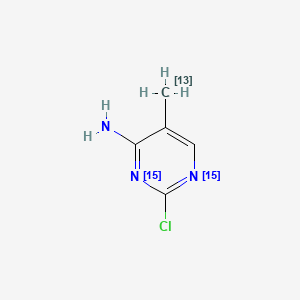
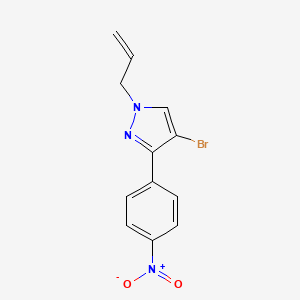

![1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid](/img/structure/B13855263.png)
